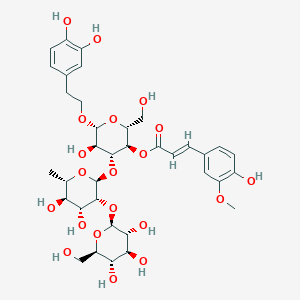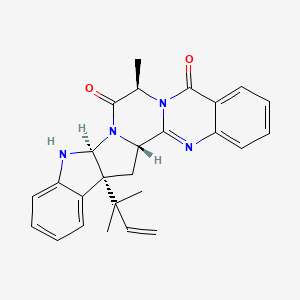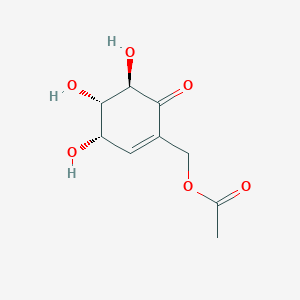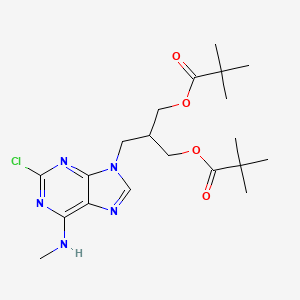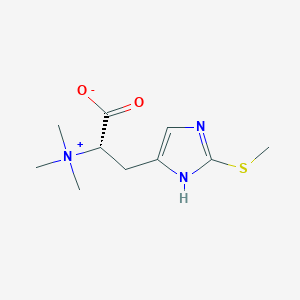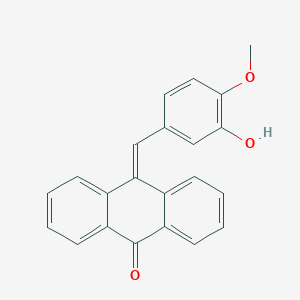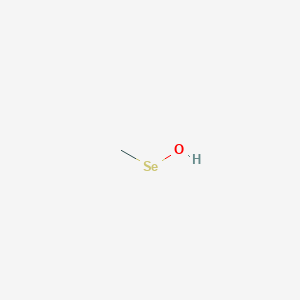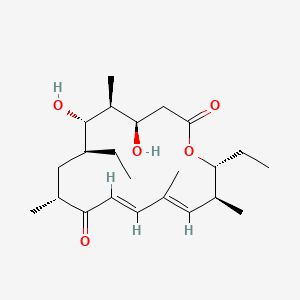
Tylactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tylactone is a 16-membererd macrolide that is the aglycone of the antibiotic 5-O-beta-D-mycaminosyltylactone. It has a role as a metabolite. It is a macrolide, an enone and a diol.
Applications De Recherche Scientifique
Tylactone Synthase and Stereospecificity
Tylactone synthase (TYLS) is crucial in the formation of tylactone, which is a precursor for the antibiotic tylosin. Castonguay et al. (2008) explored the stereospecificity of TYLS, demonstrating that both TYLS modules are responsible for the creation of specific intermediates. This study reveals important insights into the molecular mechanisms underlying tylactone synthesis and its subsequent conversion to tylosin (Castonguay et al., 2008).
Influence on Tylosin Production
Butler and Cundliffe (2001) found that the addition of exogenous tylactone to Streptomyces fradiae fermentations significantly increased tylosin yields. This finding suggests that tylactone plays a role in the overall efficiency of tylosin production, a vital aspect of antibiotic synthesis (Butler & Cundliffe, 2001).
Heterologous Expression and Hybrid Macrolide Production
Jung et al. (2006) achieved the heterologous expression of tylactone polyketide synthase (Tyl PKS) in Streptomyces venezuelae, leading to the production of tylactone and a desosamine-glycosylated variant. This research underscores the potential of manipulating tylactone biosynthesis pathways for developing new antibiotics (Jung et al., 2006).
Chemoenzymatic Synthesis and Macrolide Diversification
Lowell et al. (2017) utilized polyketide synthases (PKSs) for the chemoenzymatic synthesis of tylactone. This study highlights the capability of PKSs in facilitating the synthesis and diversification of tylactone-based macrolide antibiotics, opening new avenues for antibiotic development (Lowell et al., 2017).
Feedback Control in Polyketide Metabolism
Research by Butler, Flint, and Cundliffe (2001) showed that glycosylation of tylactone influences polyketide metabolism in Streptomyces fradiae. This finding suggests a regulatory mechanism where tylactone production and modification can impact the biosynthesis pathway of tylosin (Butler, Flint, & Cundliffe, 2001).
Propriétés
Nom du produit |
Tylactone |
|---|---|
Formule moléculaire |
C23H38O5 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(4R,5S,6S,7S,9R,11E,13E,15S,16R)-7,16-diethyl-4,6-dihydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C23H38O5/c1-7-18-12-15(4)19(24)10-9-14(3)11-16(5)21(8-2)28-22(26)13-20(25)17(6)23(18)27/h9-11,15-18,20-21,23,25,27H,7-8,12-13H2,1-6H3/b10-9+,14-11+/t15-,16+,17+,18+,20-,21-,23-/m1/s1 |
Clé InChI |
YJSXTLYNFBFHAT-HJOMEYPASA-N |
SMILES isomérique |
CC[C@H]1C[C@H](C(=O)/C=C/C(=C/[C@@H]([C@H](OC(=O)C[C@H]([C@@H]([C@H]1O)C)O)CC)C)/C)C |
SMILES canonique |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |
Synonymes |
20-deoxo-12,13-desepoxy-12,13-dehydrorosaranolide 20-DSDR protylonolide tylactone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



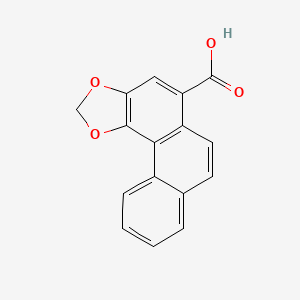
![methyl (1R,4aS,7aR)-7-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1246198.png)
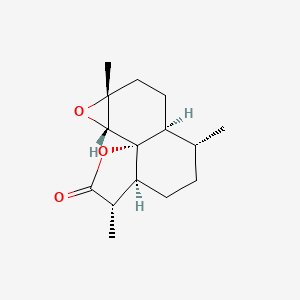
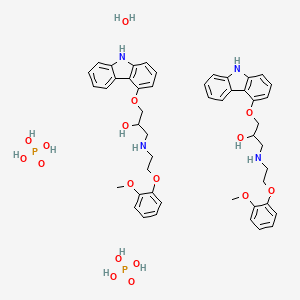
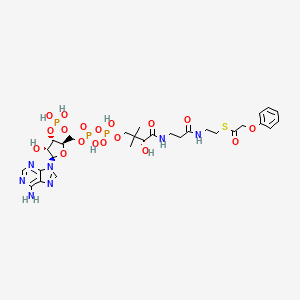
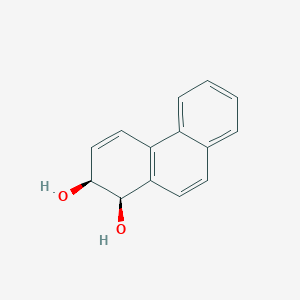
![6-Phenyl-7-hexanoyloxypyrrolo[2,1-d][1,5]benzothiazepine](/img/structure/B1246206.png)
